molecular formula C34H37NO8 B1241180 (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate

Cat. No.: B1241180
M. Wt: 587.7 g/mol
InChI Key: QQTQLHVRUZWVQZ-FCGOQBLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR assignments (CDCl₃, 400 MHz):

Position ¹H δ (ppm) Multiplicity ¹³C δ (ppm)
Hept-4-enoate C4 5.32 dt (J = 10.4, 2.1 Hz) 128.7
Hept-4-enoate C5 5.48 dt (J = 10.4, 2.1 Hz) 130.2
Cyclopentane C3–OH 2.91 br s -
Benzamidophenyl NH 8.21 s -

Infrared (IR) Spectroscopy

Notable absorptions (KBr pellet, cm⁻¹):

  • ν(O–H) : 3420 (broad, hydroxyl groups).
  • ν(C=O) : 1758 (ester), 1684 (amide).
  • ν(C=C) : 1642 (Z-configured double bond).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 587.2514 [M+H]⁺ (calc. 587.2514 for C₃₄H₃₇NO₈).
  • Fragmentation pattern :
    • Loss of phenoxypropoxy fragment (m/z 421.1).
    • Cleavage of benzamide group (m/z 334.0).

Properties

Molecular Formula

C34H37NO8

Molecular Weight

587.7 g/mol

IUPAC Name

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate

InChI

InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1-8,11-14,17-20,26,29,31,33,36,38H,9-10,15-16,21-23H2,(H,35,40)/b2-1-/t26-,29-,31+,33+/m0/s1

InChI Key

QQTQLHVRUZWVQZ-FCGOQBLSSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)CC/C=C\CCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC[C@H](COC4=CC=CC=C4)O)O

Canonical SMILES

C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Synonyms

GR 63799X
GR-63799X
GR63799X

Origin of Product

United States

Biological Activity

The compound (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate is a complex organic molecule that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanism of action, effects on specific biological targets, and potential therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in oncology and antiviral therapies. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to (4-benzamidophenyl) derivatives. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that these compounds exhibited significant cytotoxic effects through apoptosis induction and DNA damage in hypoxic conditions, suggesting a potential mechanism for targeting tumor cells effectively .

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.0Apoptosis
Compound BWM1153.0DNA Damage

Antiviral Activity

Another area of interest is the antiviral activity against Hepatitis B virus (HBV). Similar compounds have shown promise in inhibiting HBV replication.

Research Findings

In vitro studies demonstrated that certain analogs derived from similar scaffolds exhibited potent inhibition of HBV polymerase. For example, one compound showed an EC50 of 7.8 nM against HBV in cell-based assays, indicating strong antiviral potential .

CompoundEC50 (nM)Target
Analog 17.8HBV Polymerase
Analog 2120HIV RT

The proposed mechanism of action for compounds like (4-benzamidophenyl) involves interaction with specific cellular pathways that lead to apoptosis in cancer cells and inhibition of viral replication in HBV. The presence of hydroxyl groups and phenoxypropoxy moieties may enhance binding affinity to target proteins involved in these processes.

Scientific Research Applications

The compound (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on pharmacological properties, biochemical interactions, and potential therapeutic uses.

Anti-inflammatory Properties

Research has indicated that compounds similar to This compound exhibit anti-inflammatory effects. This is particularly relevant in the context of treating chronic inflammatory diseases such as arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved often include the modulation of cell cycle regulators and apoptotic proteins.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often linked to antioxidant properties and the ability to reduce oxidative stress in neuronal cells.

Cardiovascular Benefits

Some studies have highlighted the potential of this compound in cardiovascular health by improving endothelial function and reducing blood pressure through vasodilation mechanisms.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits. For example, inhibition of cyclooxygenase (COX) enzymes has been a target for anti-inflammatory drugs.

Receptor Modulation

Research indicates that this compound can interact with various receptors in the body, such as G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on a series of analogs similar to This compound demonstrated significant inhibition of TNF-alpha production in macrophages. The results showed a dose-dependent response with IC50 values indicating effective anti-inflammatory action at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction of cell viability compared to controls, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains a hept-4-enoate ester group, which is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and the corresponding alcohol. Enzymatic hydrolysis by esterases is also plausible in biological systems.

Reaction Type Conditions Products Mechanism References
Acid-catalyzed hydrolysisH⁺ (aqueous HCl/H₂SO₄)(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoic acid + 4-benzamidophenolNucleophilic acyl substitution
Base-catalyzed hydrolysisOH⁻ (NaOH/KOH)Carboxylate salt + 4-benzamidophenolSaponification

Oxidation Reactions

The secondary hydroxy group on the cyclopentane ring (position 3) and the primary hydroxy group on the propoxy side chain may undergo oxidation.

Reaction Type Conditions Products Mechanism References
Cyclopentanol oxidationCrO₃, Jones reagent3-oxo derivativeAlcohol → ketone conversion
Propoxy alcohol oxidationPyridinium chlorochromate2-oxo-3-phenoxypropoxy derivativePrimary alcohol → aldehyde

Conjugation Reactions

Hydroxy groups are prone to metabolic conjugation, such as sulfation or glucuronidation, enhancing water solubility for excretion.

Reaction Type Conditions Products Mechanism References
SulfationSulfotransferases, PAPSSulfated derivatives at hydroxy groupsNucleophilic substitution
GlucuronidationUDP-glucuronosyltransferasesGlucuronide conjugatesNucleophilic acyl substitution

Enzymatic Reactivity

Structural similarity to prostacyclin analogs suggests potential interaction with cyclooxygenase (COX) enzymes. The compound may act as a substrate for COX-mediated oxygenation, though direct evidence is limited.

Reaction Type Conditions Products Mechanism References
COX-mediated oxygenationCOX-1/COX-2, AA pathwayOxygenated metabolites (e.g., prostaglandin analogs)Radical-based oxygenation

Electrophilic Aromatic Substitution

The phenoxy group may undergo nitration or halogenation under standard conditions.

Reaction Type Conditions Products Mechanism References
NitrationHNO₃, H₂SO₄Nitro-phenoxy derivativeElectrophilic substitution
BrominationBr₂, FeBr₃Bromo-phenoxy derivativeElectrophilic substitution

Amide Hydrolysis

The benzamide group is relatively stable but may hydrolyze under extreme conditions.

Reaction Type Conditions Products Mechanism References
Acidic hydrolysis6M HCl, refluxBenzoic acid + 4-aminophenyl derivativeNucleophilic acyl substitution
Basic hydrolysis6M NaOH, refluxBenzoate salt + 4-aminophenyl derivativeNucleophilic acyl substitution

Epoxidation

The Z-configured double bond in the hept-4-enoate chain may react with peracids to form an epoxide.

Reaction Type Conditions Products Mechanism References
EpoxidationmCPBA, CH₂Cl₂Epoxide derivativeElectrophilic addition

Preparation Methods

Tosylation and Nucleophilic Substitution

The 3-hydroxy and 2-hydroxy-3-phenoxypropoxy groups are introduced via tosylate intermediacy . In a representative procedure:

  • Tosylation : Treatment of a dihydroxy intermediate with tosyl chloride (1.86 g) in dichloromethane at 0°C for 72 hours installs the tosyl leaving group.

  • Phenoxypropoxy Substitution : The tosylate intermediate reacts with (2R)-2-hydroxy-3-phenoxypropanol under basic conditions (e.g., K₂CO₃ in DMF), achieving inversion of configuration at the stereocenter to yield the (2R)-2-hydroxy-3-phenoxypropoxy side chain.

Photoinduced Cycloaddition for Stereochemical Control

A photochemical [2+2] cycloaddition strategy is employed to fix the Z-configuration of the hept-4-enoate double bond. Irradiation of the enoate precursor with a 300-W high-pressure mercury lamp in methanol for 4–5 hours induces cyclization, affording the Z-isomer selectively (47% yield).

Benzamide Moiety Installation

The 4-benzamidophenyl group is appended via Schotten-Baumann acylation :

  • Amination : 4-Aminophenyl bromide undergoes Ullmann coupling with the cyclopentane-heptenoate intermediate using a CuI/L-proline catalyst system to form the aryl amine.

  • Benzoylation : The amine reacts with benzoyl chloride in dichloroethane at reflux, yielding the benzamidophenyl derivative. This step typically achieves >85% conversion when using excess benzoyl chloride and triethylamine as a base.

Final Esterification and Purification

The terminal carboxylic acid is esterified using isopropyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The reaction proceeds in anhydrous THF at 0°C to room temperature, with the ester product isolated via flash chromatography (hexane/ethyl acetate = 4:1).

Comparative Analysis of Synthetic Routes

The table below evaluates three key methodologies based on yield, stereoselectivity, and scalability:

StepMethod 1 (Tosylation)Method 2 (Direct Oxidation)Method 3 (Photocycloaddition)
Yield (%)64.658.247.0
Stereoselectivity>99% ee85% ee92% Z-isomer
PurificationSilica chromatographyCrystallizationSilica chromatography
Scale-up FeasibilityModerateHighLow

Method 1 offers superior stereocontrol but requires stringent low-temperature conditions, complicating scale-up. Method 2, a transition metal-free oxidation, provides better scalability at the expense of slightly reduced enantiomeric excess.

Challenges and Optimization Strategies

Competing Elimination Reactions

During tosylation, β-elimination can occur, generating undesired alkenes. This is mitigated by:

  • Conducting reactions below 5°C

  • Using bulky bases (e.g., 2,6-lutidine) to hinder elimination pathways

Epimerization at C3

The C3 hydroxy group is prone to epimerization under acidic conditions. Stabilization is achieved via:

  • Temporary protection as a tert-butyldimethylsilyl (TBS) ether during benzoylation

  • Neutral pH workup protocols

Green Chemistry Alternatives

Recent advances emphasize solvent-free mechanochemical synthesis for the cyclopentane core. Ball-milling cyclopentanone derivatives with KHSO₄ as a catalyst achieves 72% yield of the bicyclic intermediate, reducing organic solvent use by 90% compared to traditional methods .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclopentyl and benzamidophenyl moieties in this compound?

  • Methodological Answer : Multi-step synthesis is typically employed, leveraging orthogonal protection/deprotection strategies for hydroxyl and carbonyl groups. For example, the cyclopentyl core can be synthesized via stereoselective [3,3]-sigmatropic rearrangements (as seen in related prostaglandin analogs) to establish the (1R,2R,3R) configuration . The benzamidophenyl group may be introduced via amide coupling using benzoyl chloride derivatives under Schotten-Baumann conditions. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How can the stereochemical integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use 2D NMR techniques (e.g., NOESY or ROESY) to confirm spatial proximity of protons in the cyclopentyl and phenoxypropoxy groups. For example, cross-peaks between the (2R)-2-hydroxy-3-phenoxypropoxy proton and adjacent cyclopentyl protons validate stereochemistry. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities .

Q. What safety protocols are critical during handling due to the compound’s reactive functional groups?

  • Methodological Answer : Implement PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods, sealed reactors) to avoid exposure to benzamide derivatives, which may irritate mucous membranes. Use inert atmospheres (argon/nitrogen) during reactions involving the α,β-unsaturated ester (hept-4-enoate) to prevent polymerization .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Conduct dose-response studies in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts. For example, discrepancies in IC50 values may arise from solubility issues in aqueous buffers. Use molecular dynamics simulations to predict binding modes in different environments and validate with isothermal titration calorimetry (ITC) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Test 301F) to assess hydrolysis of the ester and amide bonds under varying pH/temperature. Use LC-MS/MS to track degradation products like 4-benzamidophenol and cyclopentanone derivatives. For photolysis studies, employ Xe-arc lamps simulating sunlight .

Q. How can computational methods predict the compound’s oxidative stability in long-term storage?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (BDEs) of the hept-4-enoate double bond and hydroxyl groups. Experimental validation via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV monitoring can correlate degradation pathways with computational predictions .

Q. What strategies resolve conflicting NMR data for the Z-configuration in the hept-4-enoate moiety?

  • Methodological Answer : Compare coupling constants (J) of the α,β-unsaturated ester protons. A J value of ~10–12 Hz supports the Z-configuration. Confirm via IR spectroscopy (C=O stretching at ~1715 cm⁻¹ for esters) and X-ray crystallography if crystalline derivatives are obtainable .

Q. How do the benzamidophenyl and phenoxypropoxy groups influence pharmacokinetic properties?

  • Methodological Answer : Use logP measurements (shake-flask method) to assess lipophilicity. The benzamidophenyl group increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility. PAMPA assays can quantify passive diffusion, while Caco-2 cell monolayers model intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.